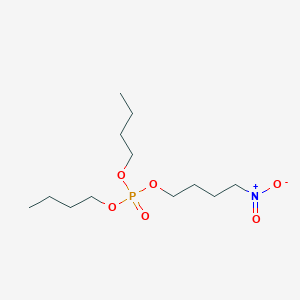

Dibutyl 4-nitrobutyl phosphate

Description

Dibutyl 4-nitrobutyl phosphate (CAS No. 112362-97-7) is an organophosphate compound characterized by two butyl ester groups and a 4-nitrobutyl substituent attached to a phosphate core. Its molecular formula is C₁₁H₂₂NO₆P, with a molecular weight of 295.27 g/mol. The nitro (-NO₂) group on the butyl chain distinguishes it from other organophosphates, influencing its electronic properties, solubility, and reactivity.

Properties

CAS No. |

112362-97-7 |

|---|---|

Molecular Formula |

C12H26NO6P |

Molecular Weight |

311.31 g/mol |

IUPAC Name |

dibutyl 4-nitrobutyl phosphate |

InChI |

InChI=1S/C12H26NO6P/c1-3-5-10-17-20(16,18-11-6-4-2)19-12-8-7-9-13(14)15/h3-12H2,1-2H3 |

InChI Key |

QGBROYUHFIPTHE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOP(=O)(OCCCC)OCCCC[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dibutyl 4-nitrobutyl phosphate typically involves the reaction of dibutyl phosphate with 4-nitrobutyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphate ester. The general reaction scheme is as follows: [ \text{(C}_4\text{H}_9\text{O)}_2\text{POH} + \text{Cl-CH}_2\text{CH}_2\text{CH}_2\text{NO}_2 \rightarrow \text{(C}_4\text{H}_9\text{O)}_2\text{PO-CH}_2\text{CH}_2\text{CH}_2\text{NO}_2 + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Hydrolysis

Dibutyl 4-nitrobutyl phosphate can undergo hydrolysis, a reaction where water breaks down the ester bond, leading to the formation of dibutyl phosphate and 4-nitrobutanol. This reaction can occur under both acidic and basic conditions:

-

Acidic Hydrolysis : The presence of strong acids (e.g., ) can accelerate the hydrolysis process. Studies have shown that the rate of hydrolysis is influenced by acid concentration and temperature, with optimal rates observed at specific acid concentrations.

-

Basic Hydrolysis : In basic conditions, this compound reacts vigorously with bases, leading to exothermic reactions that can produce toxic fumes and corrosive substances including phosphoric acid .

Reaction with Metals

This compound reacts with various metals, releasing flammable hydrogen gas. This reactivity is significant in industrial processes where metal surfaces are treated with this compound:

-

Metal Interaction : The reaction can be represented as:

This property necessitates careful handling and storage conditions to prevent hazardous situations.

Decomposition

Upon heating or combustion, this compound decomposes, producing toxic and corrosive gases such as phosphoric acid. The decomposition pathway can be critical in assessing safety measures during its use:

-

Thermal Stability : The compound exhibits moderate thermal stability but decomposes at elevated temperatures, emphasizing the need for controlled storage conditions .

Kinetics of Chemical Reactions

The kinetics of hydrolysis for this compound are influenced by several factors including temperature, pH, and the presence of catalysts. For instance:

-

Kinetic Studies : Research indicates that hydrolysis rates vary significantly with changes in temperature (e.g., from to ) and pH levels .

Table 1: Kinetic Parameters for Hydrolysis

| Parameter | Value |

|---|---|

| Temperature Range | $$ |

| 42.5^\circ C - 65.0^\circ C$$ | |

| Acid Concentration | Optimal at $$ |

| 6-7 M$$ | |

| Rate Constant (k) | Up to $$ |

| 0.065 M^{-1}s^{-1}$$ |

Scientific Research Applications

Chemistry: Dibutyl 4-nitrobutyl phosphate is used as a reagent in organic synthesis, particularly in the preparation of other organophosphate compounds. It is also employed in studies involving the reactivity of phosphate esters.

Biology: In biological research, this compound is used to study enzyme interactions with organophosphate compounds. It serves as a model compound for investigating the inhibition of acetylcholinesterase and other enzymes.

Medicine: The compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs. It is also studied for its potential therapeutic effects in treating certain neurological disorders.

Industry: this compound is used as a plasticizer in the production of polymers and resins. It is also employed as a flame retardant and an additive in lubricants and hydraulic fluids.

Mechanism of Action

The mechanism of action of Dibutyl 4-nitrobutyl phosphate involves its interaction with biological molecules, particularly enzymes. The phosphate ester group can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This is particularly relevant in the case of acetylcholinesterase, where the compound can inhibit the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft.

Comparison with Similar Compounds

Structural and Functional Differences

*CAS No. for 4-nitrophenyl glucopyranoside-6-phosphate, a related nitro-substituted phosphate .

Chemical Reactivity and Stability

- Nitro Group Impact: The nitro substituent in this compound likely increases its electrophilicity, enhancing reactivity in nucleophilic substitution or hydrolysis reactions. In dibutyl 4-nitrophenyl phosphate, the aromatic nitro group facilitates rapid enzymatic hydrolysis by phosphotriesterase (Pd-PTE), outperforming non-nitro analogs by 10⁶-fold .

- Hydrolytic Stability: TBP exhibits exceptional resistance to hydrolysis under neutral conditions, degrading only under acidic or alkaline conditions to form dibutyl and monobutyl phosphates . In contrast, nitro-substituted phosphates may hydrolyze faster due to electron-withdrawing effects.

- Thermal Stability : TBP’s three bulky butyl groups confer high thermal stability (decomposition >200°C), whereas shorter-chain or electron-deficient analogs like this compound may degrade at lower temperatures .

Research Findings and Key Studies

Enzymatic Hydrolysis : Dibutyl 4-nitrophenyl phosphate demonstrates a hydrolysis rate 10⁶ times faster than dibutyl phenyl phosphate in the presence of Pd-PTE, highlighting the critical role of the nitro group in enzyme-substrate interactions .

Thermal Decomposition: TBP’s stability contrasts with nitro-phosphates, which may decompose at lower temperatures, releasing NO₂ or other reactive species .

Industrial Performance : DBP’s effectiveness as a plasticizer and solvent is well-documented, but its nitro-substituted analogs could offer enhanced solubility or catalytic activity in niche applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.